molecular formula C11H17IN2 B014896 N-Methylnicotinium iodide CAS No. 5959-86-4

N-Methylnicotinium iodide

Cat. No.: B014896
CAS No.: 5959-86-4
M. Wt: 304.17 g/mol
InChI Key: RJQKOMLKVQFVMB-MERQFXBCSA-M
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Description

N-Methylnicotinium iodide is an organic compound belonging to the class of pyrrolidinylpyridines. It consists of a pyrrolidine ring linked to a pyridine ring, forming a quaternary ammonium salt. This compound is known for its significant role in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylnicotinium iodide can be synthesized through the N-methylation of nicotine. The process involves the reaction of nicotine with methyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: N-Methylnicotinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The iodide ion can be substituted with other anions through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are employed for substitution reactions.

Major Products Formed:

    Oxidation: N-Methylnicotinium N-oxide.

    Reduction: N-Methylnicotinium secondary amine.

    Substitution: N-Methylnicotinium derivatives with different anions.

Scientific Research Applications

N-Methylnicotinium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quaternary ammonium compounds.

    Biology: The compound is studied for its role in neurotransmission and its interaction with nicotinic acetylcholine receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

N-Methylnicotinium iodide exerts its effects by interacting with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation or inhibition of neurotransmission pathways. The molecular targets include the α4β2 and α7 subtypes of nicotinic acetylcholine receptors. The binding of this compound to these receptors can modulate the release of neurotransmitters such as dopamine and acetylcholine, influencing various physiological processes.

Comparison with Similar Compounds

  • N-Methylpyridinium iodide
  • N-Methylquinolinium iodide
  • N-Methylisoquinolinium iodide

Comparison: N-Methylnicotinium iodide is unique due to its specific interaction with nicotinic acetylcholine receptors. While other similar compounds like N-Methylpyridinium iodide and N-Methylquinolinium iodide also interact with these receptors, this compound exhibits higher specificity and potency. This makes it a valuable compound for research in neuropharmacology and related fields.

Properties

CAS No.

5959-86-4

Molecular Formula

C11H17IN2

Molecular Weight

304.17 g/mol

IUPAC Name

3-[(2S)-1,1-dimethylpyrrolidin-1-ium-2-yl]pyridine;iodide

InChI

InChI=1S/C11H17N2.HI/c1-13(2)8-4-6-11(13)10-5-3-7-12-9-10;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1/t11-;/m0./s1

InChI Key

RJQKOMLKVQFVMB-MERQFXBCSA-M

SMILES

C[N+]1(CCCC1C2=CN=CC=C2)C.[I-]

Isomeric SMILES

C[N+]1(CCC[C@H]1C2=CN=CC=C2)C.[I-]

Canonical SMILES

C[N+]1(CCCC1C2=CN=CC=C2)C.[I-]

Synonyms

(S)-1’-Methyl-3-(1-methyl-2-pyrrolidinyl)pyridinium Iodide;  Nicotine Monomethiodide;  _x000B_

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methylnicotinium iodide
Reactant of Route 2
N-Methylnicotinium iodide
Reactant of Route 3
N-Methylnicotinium iodide
Reactant of Route 4
N-Methylnicotinium iodide
Reactant of Route 5
N-Methylnicotinium iodide
Reactant of Route 6
N-Methylnicotinium iodide
Customer
Q & A

Q1: Does N-Methylnicotinium iodide interact with the blood-brain barrier choline transporter?

A: According to the research, this compound, unlike some other nicotinium analogs, does not appear to interact with the blood-brain barrier choline transporter []. The study found no evidence of binding to the transporter, suggesting that its entry into the central nervous system may occur through alternative mechanisms.

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